molecular formula C16H18O3S B309672 Phenyl 4-tert-butylbenzenesulfonate

Phenyl 4-tert-butylbenzenesulfonate

Cat. No.: B309672
M. Wt: 290.4 g/mol
InChI Key: WPOOINGCFSKCRP-UHFFFAOYSA-N
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Description

Phenyl 4-tert-butylbenzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a tert-butyl group at the para position, linked to a sulfonate ester functional group (‑SO₃⁻) bound to a phenyl group. The tert-butyl substituent confers significant steric hindrance and lipophilicity, influencing the compound’s solubility, thermal stability, and reactivity. This compound is primarily utilized in industrial applications, such as polymer stabilization, surfactants, and intermediates in organic synthesis due to its robustness under high-temperature conditions and resistance to hydrolysis .

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

phenyl 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-15(12-10-13)20(17,18)19-14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

WPOOINGCFSKCRP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Sulfonate Esters

4-Tert-Butylphenyl p-Toluenesulfonate (C₁₇H₂₀O₃S)
  • Structural Features : Replaces the phenyl group in the sulfonate moiety with a methyl-substituted benzene (p-toluenesulfonate). The tert-butyl group remains on the aromatic ring.
  • Key Differences: Steric Effects: The methyl group on the sulfonate ring increases steric bulk marginally compared to the unsubstituted phenyl group in the parent compound. Molecular Weight: Higher average mass (304.404 g/mol vs. ~290 g/mol for the parent compound) due to the additional methyl group .
Property Phenyl 4-tert-butylbenzenesulfonate 4-Tert-Butylphenyl p-Toluenesulfonate
Molecular Formula C₁₆H₁₈O₃S C₁₇H₂₀O₃S
Average Mass (g/mol) ~290 304.404
Key Substituents Phenyl, tert-butyl p-Tolyl, tert-butyl
Applications Polymer stabilizers, surfactants Chemical synthesis intermediates
Pestalafuranones (e.g., Pestalafuranone A, C₁₁H₁₄O₃)

For instance:

  • Functional Group Differences: Pestalafuranones lack sulfonate groups but feature furanone rings.
  • Oxygen Content: Pestalafuranone A (C₁₁H₁₄O₃) has higher oxygen content than sulfonate esters, affecting polarity and solubility in polar solvents .

Functional Analogs: Sulfonamides

4-tert-Butylbenzenesulfonamide Derivatives (e.g., C₁₀H₁₅NO₂S)
  • Structural Features : Replace the sulfonate ester (‑SO₃⁻) with a sulfonamide group (‑SO₂NH₂).
  • Key Differences: Hydrogen Bonding: Sulfonamides exhibit strong hydrogen-bonding capacity, enhancing solubility in polar solvents compared to sulfonate esters. Bioactivity: Sulfonamide derivatives (e.g., 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide, C₁₇H₂₁NO₂S) are explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity .
Property This compound 4-tert-Butylbenzenesulfonamide Derivatives
Functional Group Sulfonate ester Sulfonamide
Hydrogen Bonding Capacity Low High
Bioactivity Limited High (e.g., enzyme inhibitors)
Synthesis Route Esterification of sulfonic acids Amination of sulfonyl chlorides
4-tert-Butyl-N-methyl-N-phenylbenzenesulfonamide (C₁₇H₂₁NO₂S)
  • Structural Features : Incorporates both methyl and phenyl groups on the sulfonamide nitrogen.
  • Key Differences :
    • Steric Hindrance : The N-methyl and N-phenyl groups create significant steric bulk, reducing reactivity toward electrophiles compared to simpler sulfonamides.
    • Synthetic Route : Synthesized via reaction of 4-tert-butylbenzenesulfonyl chloride with N-methylaniline, highlighting the role of sulfonyl chlorides as intermediates .

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